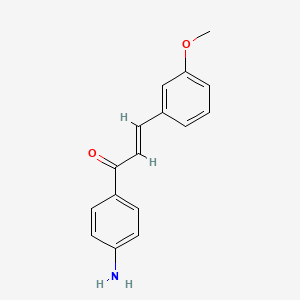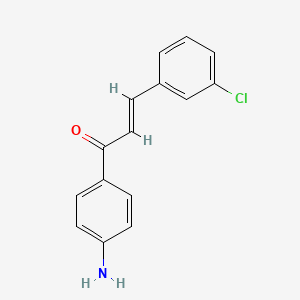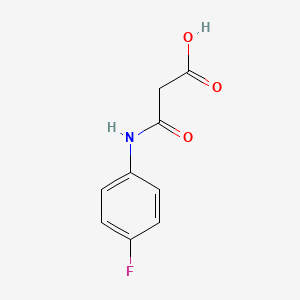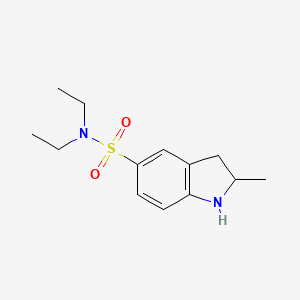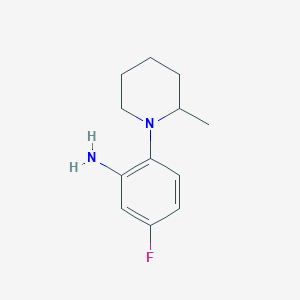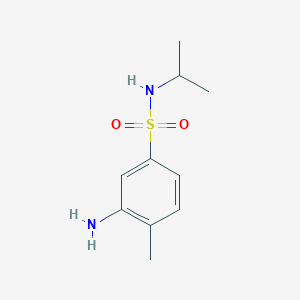![molecular formula C15H15NO5S B3174295 [(Methylsulfonyl)(2-phenoxyphenyl)amino]-acetic acid CAS No. 952901-05-2](/img/structure/B3174295.png)
[(Methylsulfonyl)(2-phenoxyphenyl)amino]-acetic acid
Descripción general
Descripción
Methylsulfonyl(2-phenoxyphenyl)amino]-acetic acid, or MPA, is an organic compound with a variety of uses in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. MPA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, pesticides, and other organic compounds. It is also used in the production of polymers, polyurethanes, and other materials. MPA is a versatile compound that has been used in a wide range of applications in the scientific research field.
Aplicaciones Científicas De Investigación
MPA is widely used in scientific research for a variety of purposes. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as a substrate in enzyme-catalyzed reactions, as a surfactant in aqueous systems, and as a reactant in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mecanismo De Acción
MPA acts as a nucleophile in a variety of organic reactions, including nucleophilic substitutions, additions, and eliminations. It can also act as a base in acid-catalyzed reactions and as an acid in base-catalyzed reactions. In addition, MPA can act as a ligand in coordination chemistry, forming coordination complexes with transition metals.
Biochemical and Physiological Effects
MPA has been used in a variety of biochemical and physiological studies, including studies of enzyme kinetics and protein structure. It has been used to study the structure and function of enzymes, as well as the effects of drugs on enzymes and other proteins. MPA has also been used to study the effects of drugs on the cardiovascular system, the respiratory system, and the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPA is a versatile compound that has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also stable, non-toxic, and non-volatile, making it safe to use in laboratory experiments. Additionally, MPA is soluble in a variety of solvents, making it easy to use in a variety of reactions.
However, there are some limitations to using MPA in laboratory experiments. It is not very soluble in some solvents, such as dichloromethane, and it is not very stable in the presence of acids or bases. Additionally, MPA is not very soluble in water, making it difficult to use in aqueous systems.
Direcciones Futuras
MPA has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. These include its use in the synthesis of pharmaceuticals and other organic compounds, its use as a catalyst in polymerization reactions, its use as a ligand in coordination chemistry, and its use as a substrate in enzyme-catalyzed reactions. Additionally, MPA could be used in the study of drug effects on the cardiovascular system, the respiratory system, and the nervous system. Furthermore, MPA could be used to study the structure and function of enzymes and other proteins, as well as the effects of drugs on enzymes. Finally, MPA could be used in the development of new and more efficient synthetic methods.
Propiedades
IUPAC Name |
2-(N-methylsulfonyl-2-phenoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-22(19,20)16(11-15(17)18)13-9-5-6-10-14(13)21-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVWZFYOVHDXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Methylsulfonyl)(2-phenoxyphenyl)amino]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)
![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)
![2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione](/img/structure/B3174227.png)
![2-Benzyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B3174251.png)
![Morpholine, 4-[(2-chloro-5-nitrophenyl)methyl]-](/img/structure/B3174253.png)
